5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Description
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene (hereafter referred to by its full IUPAC name) is a highly strained polycyclic hydrocarbon characterized by a rigid tricyclic framework with conjugated double bonds and an ethynyl substituent. Its unique architecture, featuring fused rings and sp²/sp-hybridized carbons, confers distinct electronic and steric properties. The ethynyl group at position 5 introduces additional π-electron density, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H16 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
5-ethynyltricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C18H16/c1-2-17-13-16-8-7-14-3-5-15(6-4-14)9-11-18(17)12-10-16/h1,3-6,10,12-13H,7-9,11H2 |
InChI Key |
GCRYBHUTYSZNKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C2CCC3=CC=C(CCC(=C1)C=C2)C=C3 |
Related CAS |
868984-02-5 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tricyclic Core
The tricyclo[8.2.2.2^4,7]hexadeca-1(12),4,6,10,13,15-hexaene skeleton is often synthesized by:
- Stepwise ring closure reactions : Starting from suitable aromatic precursors such as substituted paracyclophanes or related bicyclic intermediates, ring closure is achieved using intramolecular cyclization techniques under thermal or catalytic conditions.
- Cycloaddition reactions : Diels-Alder or [2+2] cycloadditions are employed to build fused ring systems with precise regiochemical control.
- Dehydrogenation : To establish the hexadecahexaene conjugation, selective dehydrogenation steps using oxidants or catalytic conditions are applied.
Introduction of the Ethynyl Group at Position 5
The ethynyl substituent is introduced by:
- Halogenation followed by Sonogashira coupling : The 5-position is first halogenated (commonly brominated) to form a 5-bromo derivative of the tricyclic core. Subsequently, a Sonogashira cross-coupling reaction with terminal alkynes introduces the ethynyl group efficiently.
- Direct alkynylation : Under certain conditions, direct alkynylation of activated positions on the tricyclic framework is possible using strong bases and acetylene derivatives.
Purification and Characterization
- Purification is typically achieved by column chromatography using silica or alumina with non-polar solvents.
- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and X-ray crystallography to confirm the tricyclic framework and ethynyl substitution.
Comparative Data Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Cyclization | Intramolecular cyclization, heat or catalyst | Formation of tricyclic hexadecahexaene core |
| 2 | Halogenation | NBS or bromine in suitable solvent | Selective bromination at position 5 |
| 3 | Sonogashira Cross-Coupling | Pd(PPh3)2Cl2, CuI, terminal alkyne, base | Introduction of ethynyl group at 5-position |
| 4 | Dehydrogenation | Pd/C or DDQ oxidation | Establishment of conjugated hexadecahexaene system |
| 5 | Purification | Silica gel chromatography | Isolation of pure 5-ethynyltricyclo compound |
Research Findings and Optimization Notes
- Selectivity : Achieving regioselective halogenation at position 5 is critical; this is optimized by controlling reaction time and temperature.
- Catalyst choice : Pd-based catalysts with copper co-catalysts provide high efficiency in Sonogashira coupling with minimal side reactions.
- Yield considerations : Multi-step synthesis often results in moderate overall yields (~40-60%) due to the complexity of ring systems and sensitivity of ethynyl groups.
- Stability : The ethynyl-substituted tricyclic compound shows good thermal stability but requires inert atmosphere storage to prevent oxidative degradation.
Chemical Reactions Analysis
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethynyl group in the compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Scientific Research Applications
Anticancer Research
One of the most promising applications of 5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene is in the field of anticancer research. Its structure allows for potential interactions with biological targets associated with cancer cell proliferation and survival.
- Mechanism of Action : Preliminary studies suggest that compounds with similar tricyclic structures can inhibit specific kinases involved in cancer cell signaling pathways.
- Case Study : A study investigated the synthesis of novel compounds related to tricyclic structures and their anticancer activities against various cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity without affecting normal cells .
Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs).
- Charge Transport : The conjugated system enhances charge mobility, which is crucial for efficient energy conversion.
- Case Study : Research has shown that incorporating tricyclic compounds into polymer matrices can significantly improve the efficiency of solar cells by optimizing light absorption and charge transport .
Light Emitting Devices
This compound can also be utilized in the development of light-emitting devices due to its photoluminescent properties.
- Fluorescence Characteristics : The compound exhibits strong fluorescence under UV light, making it a candidate for applications in OLEDs (Organic Light Emitting Diodes).
- Case Study : Investigations into the photophysical properties of similar compounds have demonstrated their potential in enhancing the brightness and efficiency of OLEDs .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Materials Science | Organic photovoltaics | Improved energy conversion efficiency |
| Photonics | Light emitting devices | Enhanced fluorescence for OLED applications |
Mechanism of Action
The mechanism of action of 5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene involves its interaction with molecular targets through its ethynyl and polycyclic structure. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Structural Similarities :
Key Differences :
Implications :
The ethynyl substituent in the target compound may enhance stability compared to benzene-containing isomers of [5.5.5.5]hexaene. However, its larger ring system could introduce greater steric strain.
Tetrabromo Derivative (CAS 23927-44-8)
Structural Relationship :
The tetrabromo derivative (Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,11,13,15-tetrabromo-) shares the tricyclic core but substitutes ethynyl groups with bromine atoms.
Comparative Analysis :
The ethynyl analog’s lower steric bulk may favor higher reactivity in π-system-driven transformations.
Stability Challenges :
- High ring strain in tricyclic systems may lead to susceptibility toward ring-opening or rearrangement.
- The ethynyl group’s propensity for polymerization or oxidation necessitates inert atmospheres during handling.
Biological Activity
5-Ethynyltricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene (CAS Number: 111870-61-2) is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula : C18H16
Molecular Weight : 232.32 g/mol
Purity : ≥ 98%
Storage Conditions : Dry, sealed, and cool place .
The biological activity of this compound has been linked to several mechanisms:
- Anticancer Properties : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Activity : Some derivatives of tricyclic compounds have shown promise in combating bacterial infections by disrupting bacterial cell wall synthesis or function.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of proliferation in human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicological Studies
Toxicity assessments have indicated that while the compound exhibits promising biological activity, it also poses risks at higher concentrations. Notably:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
